
N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an iodophenyl group attached to the quinoline core, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 4-iodoaniline with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality.
化学反应分析
Types of Reactions
N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products include various oxidized or reduced quinoline derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
科学研究应用
N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
作用机制
The mechanism of action of N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, contributing to its potential anticancer properties.
相似化合物的比较
Similar Compounds
N-(4-Iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.
N-(4-Iodophenyl)-N-carboxyethyl-β-alanine derivatives: These derivatives also contain the iodophenyl group and are studied for their biological properties.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: This compound has a similar iodophenyl moiety and is investigated for its potential anticancer activity.
Uniqueness
N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique quinoline core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62033-66-3 |
|---|---|
分子式 |
C16H11IN2O2 |
分子量 |
390.17 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H11IN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21) |
InChI 键 |
SOVOQLOUHQAHEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


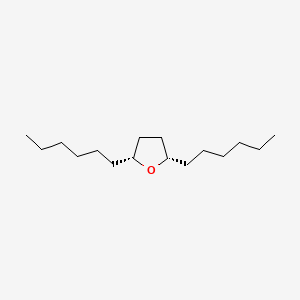

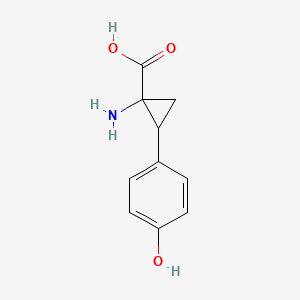
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)

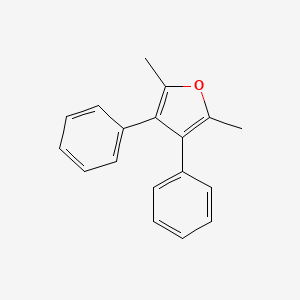
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)

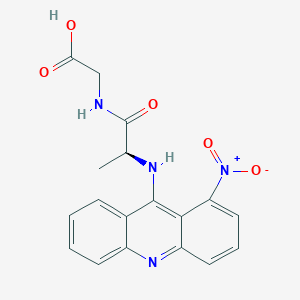
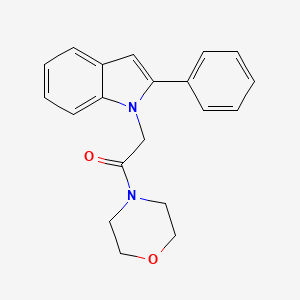
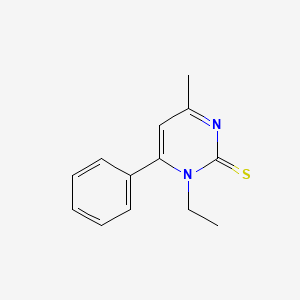
![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)

